TAK-448
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Overview
Description
TAK-448 is a potent and full agonist of the KISS1 receptor (KISS1R). It has been investigated for its effects on female infertility and hypogonadism. The compound is closely related to kisspeptin, a peptide involved in regulating reproductive function.
Preparation Methods
Synthetic Routes:: TAK-448 is a synthetic nonapeptide. Here’s a simplified representation of its sequence:
Ac-d-Tyr-Hyp-NTF-Aza-Gly-L-Arg(Me)-Trp-NH2
Ac: Acetylated N-terminus
d-Tyr: D-tyrosine
Hyp: Hydroxyproline
NTF: Aza-Gly-Leu-Arg(Me)-Trp
NH2: C-terminus
Reaction Conditions:: The exact synthetic route and reaction conditions for this compound have been described in scientific literature . It exhibits excellent water solubility, which is advantageous for its potential therapeutic applications.
Chemical Reactions Analysis
TAK-448 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are documented in research studies. Major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
TAK-448 has been explored in several areas:
Chemistry: Its unique structure and reactivity make it an interesting subject for chemical investigations.
Biology: Researchers study its impact on reproductive pathways and hormone regulation.
Medicine: Potential applications include treating female infertility and hypogonadism.
Industry: this compound’s water solubility and biological activity may lead to industrial applications.
Mechanism of Action
TAK-448 exerts its effects by binding to KISS1R. This interaction activates downstream signaling pathways, ultimately influencing luteinizing hormone (LH) release. Further studies are needed to fully elucidate its mechanism.
Comparison with Similar Compounds
TAK-448 stands out due to its specific structure and potent KISS1R agonism. While similar compounds exist, none precisely mimic its properties.
Properties
CAS No. |
1234319-68-6 |
---|---|
Molecular Formula |
C58H80N16O14 |
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1 |
InChI Key |
MWXWMWSUUYXMRA-GRKBUMBKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
sequence |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Synonyms |
MVT-602 |
Origin of Product |
United States |
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